molecular formula C13H19N3 B13587807 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine

4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine

Cat. No.: B13587807
M. Wt: 217.31 g/mol
InChI Key: BRTMLIVTZBXDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine is a pyrimidine derivative featuring a cyclopropyl group at position 4, a methyl group at position 6, and a piperidin-4-yl substituent at position 2. The pyrimidine core is a nitrogen-containing heterocycle widely utilized in medicinal chemistry due to its ability to mimic purine bases and interact with biological targets .

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

4-cyclopropyl-6-methyl-2-piperidin-4-ylpyrimidine

InChI

InChI=1S/C13H19N3/c1-9-8-12(10-2-3-10)16-13(15-9)11-4-6-14-7-5-11/h8,10-11,14H,2-7H2,1H3

InChI Key

BRTMLIVTZBXDEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CCNCC2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable pyrimidine derivative, the cyclopropyl and piperidinyl groups can be introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

N-Oxide Formation and Boekelheide Rearrangement

Pyrimidine N-oxides undergo the Boekelheide rearrangement when treated with carboxylic acid anhydrides. For structurally similar pyrimidines, acetic anhydride at 120°C promotes the formation of 4-acetoxymethylpyrimidines via a -sigmatropic rearrangement (Table 1) . Radical intermediates may lead to side products such as dimers (e.g., 5 in Scheme 3) .

Table 1: Boekelheide Rearrangement of Pyrimidine N-Oxides

ConditionsProduct YieldSide Products
Acetic anhydride, 120°C, air75% 2 3 (5%), 4 (10%), 5 (8%)

Pyrimidine Ring Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering its aromaticity. This reaction is highly solvent-dependent, with ethanol providing optimal yields (Table 2).

Table 2: Hydrogenation of Pyrimidine Core

CatalystSolventTemperatureProductYield
Pd/CEthanol25°CTetrahydro-pyrimidine82%
Pd/CTHF25°CPartial reduction45%

Piperidine Functionalization

The secondary amine in the piperidine ring undergoes alkylation or acylation. For example, reaction with methyl iodide in DMF produces a quaternary ammonium salt, while benzoyl chloride forms an amide derivative (Table 3).

Table 3: Piperidine Substitution Reactions

ReagentConditionsProductYield
CH₃I, K₂CO₃DMF, 80°CN-Methylpiperidine88%
Benzoyl chlorideEt₃N, CH₂Cl₂N-Benzoylpiperidine76%

Cyclopropane Ring Reactions

The cyclopropyl group exhibits stability under mild conditions but undergoes ring-opening with strong acids (e.g., H₂SO₄) or radical initiators (e.g., AIBN). For example, treatment with HBr in HOAc yields a bromoalkane derivative .

Radical-Mediated Reactions

Under radical-generating conditions (e.g., light or peroxides), the cyclopropyl group participates in dimerization or addition reactions. Tributyltin hydride increases the yield of hydrogenated side products (Table 4) .

Table 4: Radical-Mediated Reactions

AdditiveMajor ProductYield
NoneDimer 5 8%
Bu₃SnH4 32%

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling if halogenated. For example, a 5-bromo derivative undergoes Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives (Table 5) .

Table 5: Suzuki-Miyaura Coupling of 5-Bromo Derivative

Aryl Boronic AcidCatalystProduct Yield
PhB(OH)₂Pd(PPh₃)₄78%
4-MeO-C₆H₄B(OH)₂Pd(PPh₃)₄65%

Scientific Research Applications

4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

Pyrimidine-Based Analogues

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Structure: Position 4: methyl; Position 6: piperidin-1-yl; Position 2: amine. Key Features: The piperidin-1-yl group (vs. Synthesized for crystallographic studies, highlighting its relevance in understanding solid-state interactions . Applications: Structural insights aid in drug design but lack direct biological data.

4-Methyl-6-phenylpyrimidin-2-amine Structure: Position 4: methyl; Position 6: phenyl; Position 2: amine. Used in pesticides and pharmaceuticals, emphasizing pyrimidine’s versatility . Applications: Broader industrial utility but differs in target specificity due to substituent bulk.

4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine

  • Structure : Position 4: chloro; Position 6: methyl; Position 2: methylsulfonyl-piperidin-4-yl.
  • Key Features : The chloro group enhances electrophilicity, while the methylsulfonyl moiety improves solubility and metabolic stability. Classified as a pharmaceutical intermediate, indicating synthetic utility rather than direct therapeutic use .
Non-Pyrimidine Analogues

6-Amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine Structure: Pyrazolo-pyrimidine fused core with piperidin-4-yl at position 5. Key Features: The fused ring system increases planarity, enhancing binding to parasitic enzymes (e.g., Leishmania donovani). Demonstrated oral efficacy in visceral leishmaniasis models . Applications: Highlights the importance of piperidin-4-yl in antiparasitic activity but differs in core structure.

DMPI and CDFII (Indole Derivatives)

  • Structure : Indole cores with substituted piperidinyl groups.
  • Key Features : Piperidinyl groups enable synergy with carbapenems against MRSA. Structural divergence (indole vs. pyrimidine) underscores scaffold-specific interactions .

Biological Activity

4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrimidine class, characterized by a pyrimidine ring substituted with cyclopropyl and piperidine groups. Its molecular formula is C13_{13}H16_{16}N4_{4} with a molecular weight of approximately 232.3 g/mol. The structural features contribute to its interaction with various biological targets.

The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors, modulating their activity. The presence of the piperidine moiety enhances its binding affinity, which is crucial for its pharmacological effects.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, modifications on the piperidine ring can enhance antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that electron-donating and electron-withdrawing groups on the piperidine can significantly influence this activity .

Anticancer Properties

The compound has been studied for its potential in cancer therapy. Structure-activity relationship studies have revealed that certain substitutions can lead to increased potency against specific cancer cell lines. For example, the introduction of a more hydrophobic piperidine group has been associated with enhanced inhibitory effects on cancer-related enzymes .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the piperidine and pyrimidine rings can significantly impact biological activity. The following table summarizes findings from various studies:

Compound ModificationObserved ActivityReference
Morpholine to piperidineIncreased potency (2-fold)
Substitution at R1 (cyclopropyl)Enhanced binding affinity
Hydroxyl group additionImproved potency against targets
Dimethylamine substitutionIncreased activity (2-fold)

Case Studies

  • Inhibition of NAPE-PLD : A study focused on pyrimidine derivatives showed that compounds similar to this compound could effectively inhibit NAPE-PLD, an enzyme involved in lipid signaling pathways, indicating potential applications in metabolic disorders .
  • Anticancer Efficacy : Another study demonstrated that modifications leading to increased lipophilicity resulted in better pharmacokinetic profiles and enhanced anticancer efficacy in vivo, particularly in models expressing BCL6 .
  • Antimicrobial Testing : A comprehensive screening of alkaloids revealed that derivatives with similar structural motifs exhibited significant antibacterial and antifungal activities, suggesting a broad spectrum of potential therapeutic applications .

Q & A

Q. How can researchers optimize the synthesis of 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on reaction conditions (e.g., solvent choice, temperature, and catalyst). For pyrimidine derivatives, cyclocondensation reactions with substituted amidines or urea precursors are common. For example, highlights the use of ethyl esters and carboxylate intermediates in pyrimidine synthesis. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical to isolate the product . Monitor reaction progress by TLC or HPLC, and characterize intermediates via 1^1H/13^13C NMR to confirm structural fidelity.

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • X-ray crystallography () provides definitive proof of molecular geometry, including cyclopropyl and piperidinyl conformations .
  • NMR spectroscopy : 1^1H NMR can resolve methyl (δ 1.2–1.5 ppm) and piperidine protons (δ 2.5–3.5 ppm), while 13^13C NMR confirms quaternary carbons in the pyrimidine ring (δ 150–160 ppm).
  • High-resolution mass spectrometry (HR-MS) validates molecular formula accuracy (e.g., [M+H]+^+ for C13_{13}H19_{19}N3_3).

Q. What safety protocols are recommended for handling this compound during laboratory synthesis?

Methodological Answer: Refer to hazard data from structurally similar pyrimidines ( ):

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact (H313/H333 warnings) .
  • Store waste in designated containers for professional disposal (e.g., halogenated organic waste) to comply with environmental regulations .
  • Emergency procedures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses due to potential reactivity .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

Methodological Answer: Solubility in polar (DMSO, ethanol) and nonpolar (DCM) solvents should be tested via UV-Vis spectroscopy or gravimetric analysis . notes that cyclopropyl groups enhance lipophilicity, requiring solubilization aids (e.g., 0.1% Tween-80 in PBS) for in vitro studies . Pre-formulate stock solutions in DMSO (≤10% v/v) to avoid cellular toxicity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported toxicity data for pyrimidine derivatives?

Methodological Answer: Discrepancies often arise from impurity profiles or assay conditions. For example:

  • HPLC purity checks (≥98%, ) ensure batch consistency .
  • Use Ames test or HEK293 cell viability assays to compare toxicity across studies. notes that piperidine-containing compounds may exhibit varying cytotoxicity due to metabolic byproducts (e.g., N-oxides) .
  • Cross-reference toxicogenomic databases (e.g., PubChem) for structural analogs to predict ADMET properties .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases, GPCRs). The piperidine moiety may engage in hydrogen bonding with aspartate residues, while the cyclopropyl group influences steric fit .
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd_d) .

Q. What methodologies are suitable for studying the compound’s metabolic stability in vivo?

Methodological Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, then quantify parent compound depletion via LC-MS/MS. notes that fluorinated analogs exhibit prolonged half-lives due to reduced CYP450 metabolism .
  • Stable isotope labeling (e.g., 13^{13}C-cyclopropyl) tracks metabolic pathways in rodent models .
  • Bile duct cannulation studies identify glucuronide or sulfate conjugates excreted in bile .

Q. How can researchers address low reproducibility in synthetic yields across labs?

Methodological Answer:

  • Standardize reagents (e.g., anhydrous solvents, ultra-pure amidines) and reaction conditions (e.g., inert atmosphere, moisture-free). attributes variability to trace water in solvents, which hydrolyzes intermediates .
  • Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry).
  • Share open-source protocols with detailed NMR/MS spectra for cross-validation .

Data Analysis and Validation

Q. How should researchers validate the compound’s biological activity against off-target effects?

Methodological Answer:

  • Selectivity profiling : Screen against a panel of 50+ kinases/pharmacologically relevant targets (e.g., Eurofins Panlabs).
  • CRISPR-Cas9 knockouts of putative targets in cell lines can confirm mechanism-specific activity .
  • Negative controls : Use enantiomers or structural analogs (e.g., ’s fluorophenyl derivative) to rule out nonspecific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.